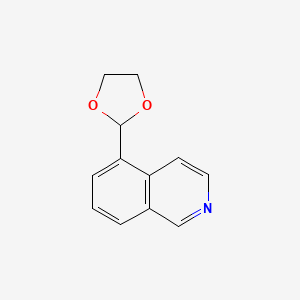

5-(1,3-Dioxolan-2-yl)isoquinoline

Beschreibung

Historical and Contemporary Significance of Isoquinoline (B145761) Scaffolds in Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in a vast array of naturally occurring and synthetic compounds. nih.govresearchgate.net Historically, isoquinoline alkaloids, such as morphine, papaverine, and berberine, have been recognized for their potent pharmacological properties, driving early interest in this heterocyclic system. nih.govpharmaguideline.com

In contemporary organic chemistry, the significance of the isoquinoline nucleus continues to expand. It is a key structural component in numerous modern pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netnih.gov The rigid, planar structure of the isoquinoline ring system provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. This has made it an attractive template for the design and synthesis of new therapeutic agents. nih.gov Furthermore, isoquinoline derivatives are utilized in material science and as ligands in catalysis. researchgate.net

Role and Reactivity of 1,3-Dioxolane (B20135) Moieties in Heterocyclic Systems

The 1,3-dioxolane moiety is a five-membered cyclic acetal (B89532). Its primary and most widespread role in organic synthesis is that of a protecting group for aldehydes and ketones. The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible process, typically catalyzed by acid.

This protective function is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction with nucleophiles or bases. The 1,3-dioxolane ring is generally stable under these conditions. Deprotection, to regenerate the original carbonyl group, is readily achieved by treatment with aqueous acid. This stability and ease of removal make the 1,3-dioxolane an invaluable tool for synthetic chemists, allowing for selective transformations on other parts of a complex molecule.

Rationale for Investigating the Hybrid Structure of 5-(1,3-Dioxolan-2-yl)isoquinoline

The rationale for the synthesis and investigation of 5-(1,3-Dioxolan-2-yl)isoquinoline stems directly from the chemical properties of its two constituent parts. The compound is, in essence, a protected form of isoquinoline-5-carboxaldehyde. The aldehyde functional group is highly reactive and can participate in a wide variety of chemical transformations. However, this reactivity can also be a hindrance when chemical modifications are desired at other positions of the isoquinoline ring.

By converting the 5-formyl group into a 1,3-dioxolane, chemists can "mask" its reactivity. This allows for a broader range of chemical reactions to be performed on the isoquinoline nucleus without interference from the aldehyde. Subsequently, the aldehyde can be regenerated from the dioxolane under mild acidic conditions, making it available for further synthetic elaboration. Therefore, 5-(1,3-Dioxolan-2-yl)isoquinoline is not typically studied for its own inherent properties, but rather as a key intermediate that facilitates the synthesis of more complex and potentially bioactive 5-substituted isoquinoline derivatives.

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

The current research landscape for 5-(1,3-Dioxolan-2-yl)isoquinoline is primarily as a transient, yet crucial, synthetic intermediate. Its existence is documented in chemical supplier catalogs, and its unprotected form, isoquinoline-5-carboxaldehyde, is a commercially available starting material. sigmaaldrich.com

A notable example of its application is in the facile one-pot synthesis of indolo[2,1-a]isoquinolines. In this reaction sequence, a dioxolane serves as a precursor to an aldehyde. A tandem radical cyclization and subsequent deprotonation lead to the formation of a dioxolanyl adduct of isoquinoline, which is then hydrolyzed under acidic conditions to yield the final aldehyde product. nih.gov

The primary gap in the current research landscape is the lack of studies focusing on the compound itself. While its utility as a protected aldehyde is implied and demonstrated in at least one synthetic route, detailed investigations into its synthesis, characterization, and reactivity are not extensively reported in dedicated publications. Further research could explore more efficient methods for its preparation and expand its application in the synthesis of a wider variety of complex isoquinoline-based molecules.

Interactive Data Tables

Below are interactive tables summarizing the key chemical entities discussed in this article.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

5-(1,3-dioxolan-2-yl)isoquinoline |

InChI |

InChI=1S/C12H11NO2/c1-2-9-8-13-5-4-10(9)11(3-1)12-14-6-7-15-12/h1-5,8,12H,6-7H2 |

InChI-Schlüssel |

AALWENMVRLOMMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)C2=CC=CC3=C2C=CN=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl Isoquinoline and Its Structural Analogues

Classical Cyclization Approaches to the Isoquinoline (B145761) Core

The traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, all rely on the intramolecular cyclization of a suitably substituted phenethylamine (B48288) or benzaldehyde (B42025) derivative. quimicaorganica.org

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgchemistry-reaction.com The reaction typically employs a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.

The mechanism proceeds via an initial dehydration of the amide, which, depending on the conditions, can form a nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution, followed by elimination to yield the cyclized product. wikipedia.org For the synthesis of a 5-substituted isoquinoline like the target compound, the cyclization must occur at the position ortho to the ethylamine (B1201723) substituent on the benzene (B151609) ring.

A hypothetical route to 5-(1,3-Dioxolan-2-yl)isoquinoline using this method would start from N-[2-(3-(1,3-dioxolan-2-yl)phenyl)ethyl]formamide. This specific precursor, which is not commercially available, would be subjected to Bischler-Napieralski conditions, followed by dehydrogenation of the resulting dihydroisoquinoline. The success of the cyclization would depend on the electronic nature of the starting material, as the reaction is facilitated by electron-rich aromatic rings. organic-chemistry.org

Table 1: General Parameters of the Bischler-Napieralski Reaction

| Component | Example/Type | Purpose |

| Substrate | β-Arylethylamide | Isoquinoline precursor |

| Reagent | POCl₃, P₂O₅, PPA, Tf₂O | Dehydrating agent/Lewis acid |

| Intermediate | Dihydroisoquinoline | Product of cyclization |

| Final Step | Oxidation (e.g., with Pd/C) | Aromatization to isoquinoline |

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is a special case of the Mannich reaction. wikipedia.org The resulting tetrahydroisoquinoline must be subsequently oxidized to yield the fully aromatic isoquinoline.

The reaction mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound, which then protonates to form an electrophilic iminium ion. An intramolecular electrophilic attack by the aromatic ring onto the iminium ion closes the ring. wikipedia.org The reaction works best for electron-rich aromatic systems. wikipedia.org

To synthesize 5-(1,3-Dioxolan-2-yl)isoquinoline via this route, one would require 2-(3-(1,3-dioxolan-2-yl)phenyl)ethanamine as the starting material. Condensation with formaldehyde, for instance, would lead to the corresponding tetrahydroisoquinoline, which would then require a two-step oxidation process to achieve the final aromatic product. The synthesis of the required phenethylamine precursor adds complexity to this approach. nih.gov

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

| Reactants | β-Arylethylamine and an aldehyde or ketone |

| Catalyst | Typically a protic acid (e.g., HCl) or Lewis acid |

| Initial Product | Tetrahydroisoquinoline |

| Driving Force | Formation of an electrophilic iminium ion |

| Final Product | Isoquinoline (after oxidation) |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The starting Schiff base is formed by condensing a substituted benzaldehyde with an aminoacetaldehyde dialkyl acetal (B89532). chemistry-reaction.comquimicaorganica.org

The mechanism involves the formation of the benzalaminoacetal, followed by acid-catalyzed cyclization where the aromatic ring attacks a cationic intermediate, leading to the formation of the new heterocyclic ring. wikipedia.org The reaction yields can vary widely, and the use of strong acids like sulfuric acid is common. thermofisher.comorganicreactions.org

Applying this to the target molecule, the synthesis would commence with 3-(1,3-dioxolan-2-yl)benzaldehyde. This aldehyde would be condensed with aminoacetaldehyde diethyl acetal to form the key Schiff base intermediate. Subsequent treatment with a strong acid would induce cyclization to furnish 5-(1,3-Dioxolan-2-yl)isoquinoline directly. This classical approach is perhaps the most direct of the three but is sensitive to the reaction conditions and the stability of the intermediates in the strong acid medium. quimicaorganica.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Dioxolane Introduction

A more modern and often more versatile approach to substituted isoquinolines involves building the desired functionality onto a pre-formed isoquinoline core using transition metal-catalyzed cross-coupling reactions. This strategy circumvents the need to synthesize complex, custom-designed precursors for cyclization. A common starting point for these methods is a halogenated isoquinoline, such as 5-bromoisoquinoline (B27571) or 5-iodoisoquinoline.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is known for its mild conditions and high tolerance of various functional groups, making it a cornerstone of modern organic synthesis. nih.gov

A highly plausible route to 5-(1,3-Dioxolan-2-yl)isoquinoline involves the Suzuki-Miyaura coupling of 5-bromoisoquinoline with an appropriate boron-containing dioxolane reagent, such as 2-(1,3-dioxolan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction would directly install the desired dioxolane moiety at the C-5 position of the isoquinoline ring. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | 5-Bromoisoquinoline | Electrophilic partner |

| Organoboron Reagent | 2-(1,3-Dioxolan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium(0) source |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene (B28343), DMF/Water | Reaction medium |

An alternative, albeit more indirect, strategy involves the synthesis of isoquinoline-5-carbaldehyde (B1336581) first, which is a known and versatile intermediate. chemimpex.com This aldehyde can be synthesized from 5-bromoisoquinoline via lithium-halogen exchange followed by quenching with dimethylformamide (DMF). thieme-connect.de The resulting isoquinoline-5-carbaldehyde can then be converted to 5-(1,3-Dioxolan-2-yl)isoquinoline through a standard acid-catalyzed acetalization reaction with ethylene (B1197577) glycol. This two-step sequence provides a reliable and well-precedented path to the target compound. nih.gov

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It typically employs a copper(I) co-catalyst and is run under mild, basic conditions. organic-chemistry.org

This method could be used to synthesize precursors to the target molecule. For example, 5-bromoisoquinoline could be coupled with a protected alkyne like trimethylsilylacetylene. Following deprotection of the silyl (B83357) group, the resulting 5-ethynylisoquinoline (B598168) could undergo further transformations. The conversion of the ethynyl (B1212043) group to the dioxolane moiety is not a single step and would likely involve hydration to form a methyl ketone, followed by oxidation to an aldehyde, and finally acetal formation. This multi-step sequence makes the Sonogashira approach less direct for this specific target compared to the Suzuki-Miyaura coupling or the formylation/acetalization route.

Stille and Negishi Coupling Applications in Isoquinoline Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful and versatile methods for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. organic-chemistry.orgrsc.org These reactions have been widely employed for the derivatization of isoquinoline scaffolds.

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide. wikipedia.org Its utility in organic synthesis is significant, largely due to the air and moisture stability of the organotin reagents and their tolerance of a wide variety of functional groups. thermofisher.com This method has been successfully applied to the synthesis of various substituted isoquinolines. Although direct examples for the synthesis of 5-(1,3-Dioxolan-2-yl)isoquinoline via Stille coupling are not extensively documented in the reviewed literature, the general applicability of this reaction to isoquinoline systems suggests its potential. For instance, a 7-bromodihydroisoquinoline has been utilized as a versatile precursor for derivatization through cross-coupling reactions. nih.gov The Stille reaction can be catalytic in tin, which mitigates the toxicity concerns associated with organotin compounds. msu.edu

The Negishi coupling , which utilizes organozinc reagents, is another highly effective method for C-C bond formation. orgsyn.org It is known for its high yields, mild reaction conditions, and broad substrate scope, including the functionalization of heterocyclic compounds. orgsyn.orgnih.gov The Negishi coupling has been shown to be compatible with sensitive functional groups, as demonstrated in the functionalization of 1,2-azaborines where an acetal-containing alkylzinc bromide was successfully coupled. nih.gov This tolerance for acetal groups is directly relevant to the synthesis of 5-(1,3-dioxolan-2-yl)isoquinoline.

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Advantages | Air and moisture stable reagents, broad functional group tolerance. thermofisher.com | High reactivity and yields, mild reaction conditions, good functional group tolerance. orgsyn.orgnih.gov |

| Disadvantages | Toxicity of tin compounds, purification challenges. organic-chemistry.org | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄). libretexts.org | Palladium(0) or Nickel(0) complexes. |

Advanced and Emerging Synthetic Routes

Recent advancements in synthetic methodology have provided novel and efficient pathways to access complex isoquinoline structures. These include photoredox catalysis, organocatalysis, and multicomponent reactions.

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions, often at room temperature. nih.gov This methodology utilizes light to initiate electron transfer processes, generating radical intermediates that can engage in a variety of bond-forming reactions. nih.govnih.gov The direct functionalization of C(sp²)-H bonds on aromatic and heteroaromatic rings is a key application of this technology, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov While specific applications to 5-(1,3-dioxolan-2-yl)isoquinoline are still emerging, the general principles of photoredox catalysis are highly applicable to the isoquinoline scaffold. For example, photoredox-mediated reactions can be used for direct arylations, alkylations, and acylations of heteroarenes. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has become a third pillar of asymmetric catalysis. unibo.it This approach avoids the use of often toxic and expensive metal catalysts and provides a powerful platform for the synthesis of enantiomerically enriched compounds. uni-giessen.de Chiral amines, for instance, have been used to catalyze the atroposelective synthesis of axially chiral 2-arylquinoline analogues, which are structurally related to isoquinolines. nih.govresearchgate.net The development of organocatalytic methods for the asymmetric synthesis of tetrahydroisoquinolines (THIQs) has also been a significant area of research. mdpi.com These methods often involve the asymmetric reduction of imines or enamines derived from isoquinoline precursors. mdpi.com Given the importance of chiral isoquinoline derivatives in medicinal chemistry, the application of organocatalysis to generate enantiopure analogues of 5-(1,3-dioxolan-2-yl)isoquinoline represents a promising area for future research.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. nih.gov MCRs offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular diversity. nih.govrsc.org Several MCR strategies have been developed for the synthesis of diverse tetrahydroisoquinoline scaffolds. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to construct complex polycyclic quinazolinone derivatives, demonstrating the power of MCRs in building heterocyclic systems. acs.org While direct synthesis of 5-(1,3-dioxolan-2-yl)isoquinoline via an MCR has not been explicitly described, the adaptability of MCRs suggests that with the appropriate choice of starting materials, such a strategy could be developed.

Stereoselective Synthesis of Enantiopure 5-(1,3-Dioxolan-2-yl)isoquinoline Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. A stereoselective synthesis is a chemical reaction that produces an unequal mixture of stereoisomers. iupac.org

The asymmetric synthesis of isoquinoline alkaloids has been a major focus of research, with numerous strategies developed to control the stereochemistry of the isoquinoline core. nih.govacs.org These methods can be broadly categorized into diastereoselective and enantioselective catalytic approaches. nih.gov

One prominent strategy involves the catalytic asymmetric reduction of 3,4-dihydroisoquinolines. For example, a copper-catalyzed asymmetric allylation of 3,4-dihydroisoquinoline (B110456) using a chiral phosphine ligand (DTBM-SEGPHOS) has been shown to produce chiral 1-allyltetrahydroisoquinoline derivatives with good yields and stereoselectivity. nih.gov Asymmetric hydrogenation of isoquinolines and related N-heterocycles is another powerful technique. mdpi.comresearchgate.net Iridium and rhodium catalysts, in combination with chiral ligands, have been effectively used for the asymmetric hydrogenation of imines and N-heteroaromatics to produce chiral tetrahydroisoquinolines. mdpi.comresearchgate.net

The construction of the isoquinoline ring itself can also be performed asymmetrically. Traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been adapted for stereoselective synthesis. nih.govacs.org Furthermore, modern methods involving the catalytic asymmetric construction of the nitrogen-containing ring have been developed. nih.gov For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process, showcasing a method to introduce multiple chiral centers with high control. beilstein-journals.orgnih.gov Similarly, the stereoselective synthesis of diterpene-based 1,3-aminoalcohols from natural products highlights the potential for creating complex chiral molecules. mdpi.com

| Catalyst/Ligand System | Reaction Type | Application | Reference |

| Cu / DTBM-SEGPHOS | Asymmetric Allylation | Synthesis of chiral 1-allyltetrahydroisoquinolines. | nih.gov |

| Rhodium / Chiral Ligand + HCl | Asymmetric Hydrogenation | Synthesis of chiral tetrahydroisoquinolines. | researchgate.net |

| Iridium-based catalysts | Asymmetric Hydrogenation | Asymmetric hydrogenation of imines and N-heteroaromatics. | mdpi.com |

| Chiral Amine Catalysts | Atroposelective Heterocycloaddition | Synthesis of axially chiral 2-arylquinolines. | nih.govresearchgate.net |

Chiral Auxiliary-Mediated Approaches to Dioxolane Incorporation

The incorporation of a dioxolane group at the 5-position of an isoquinoline ring through chiral auxiliary-mediated methods is a nuanced area of synthetic chemistry. While direct, specific examples for 5-(1,3-dioxolan-2-yl)isoquinoline are not extensively documented in readily available literature, the principles of asymmetric acetalization using chiral auxiliaries are well-established and can be applied to this specific synthetic target. These approaches typically involve the reaction of a 5-formylisoquinoline precursor with a chiral diol, which serves as the chiral auxiliary.

The general principle of this synthetic strategy involves the covalent coupling of a chiral auxiliary to a prochiral substrate. wikipedia.org This resulting intermediate then undergoes a diastereoselective transformation, after which the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of chiral 5-(1,3-dioxolan-2-yl)isoquinoline, this would entail the reaction of 5-formylisoquinoline with a chiral, non-racemic diol. The inherent chirality of the diol directs the formation of one diastereomer of the resulting dioxolane over the other.

A variety of chiral auxiliaries have been developed for stereoselective reactions, including ephedrine (B3423809) derivatives, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com In the context of dioxolane formation, chiral diols derived from readily available sources like tartaric acid, mannitol, or synthesized with high enantiopurity are commonly employed. The choice of the chiral diol, reaction conditions (such as the acid catalyst and solvent), and the nature of the substituents on the isoquinoline ring can all influence the degree of diastereoselectivity.

While a specific data table for the chiral auxiliary-mediated synthesis of 5-(1,3-dioxolan-2-yl)isoquinoline is not available in the surveyed literature, a hypothetical reaction scheme and the expected data points for such a study are presented below. This illustrates the type of research findings that would be generated from such an investigation.

Hypothetical Reaction Scheme:

Table 1: Hypothetical Diastereoselective Synthesis of 5-(1,3-Dioxolan-2-yl)isoquinoline Derivatives Using Chiral Diols

| Entry | Chiral Diol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (2R,3R)-2,3-Butanediol | p-TsOH (10) | Toluene | 110 | 24 | 85 | 75:25 |

| 2 | (2S,3S)-2,3-Butanediol | CSA (10) | Dichloromethane | 25 | 48 | 78 | 78:22 |

| 3 | (R,R)-TADDOL | BF₃·OEt₂ (20) | THF | 0 | 12 | 92 | 95:5 |

| 4 | (S,S)-Hydrobenzoin | Montmorillonite K10 | Hexane | 69 | 36 | 88 | 85:15 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research in this specific area would be invaluable for providing concrete data and optimizing conditions for the stereoselective synthesis of this and related chiral isoquinoline-containing compounds.

Chemical Reactivity and Transformation Studies of 5 1,3 Dioxolan 2 Yl Isoquinoline

Reactions at the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, susceptible to reactions with various electrophiles. These reactions lead to the formation of quaternary ammonium (B1175870) salts and N-oxides, which are key intermediates for further functionalization.

N-Alkylation and N-Acylation Reactions for Quaternary Ammonium Salts

The nitrogen atom of isoquinoline and its derivatives readily undergoes N-alkylation and N-acylation. quimicaorganica.org These reactions result in the formation of isoquinolinium salts, which exhibit enhanced reactivity towards nucleophiles.

N-alkylation is typically achieved by treating the isoquinoline with alkyl halides. acsgcipr.org For instance, the reaction of isoquinoline with various 1-bromoalkanes in dry ethanol (B145695) upon reflux for an extended period affords the corresponding N-alkylisoquinolinium bromides. This general methodology can be applied to 5-(1,3-Dioxolan-2-yl)isoquinoline to produce a range of quaternary ammonium salts. The reaction of 2-chloro-quinazolinone with methyl-2-bromo acetate (B1210297) serves as an analogous example of N-alkylation of a nitrogen-containing heterocycle. uw.edu

N-acylation is accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. quimicaorganica.org The resulting N-acylisoquinolinium salts are valuable intermediates. For example, the conversion of carboxylic acids to their corresponding acid chlorides can be achieved under mild conditions using 3,3-dichlorocyclopropenes and a tertiary amine base, which could then be used to acylate the isoquinoline nitrogen. organic-chemistry.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Isoquinoline Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| Isoquinoline | 1-Bromoalkanes (C8-C20) | N-Alkylisoquinolinium bromides | Dry ethanol, reflux, 50 h | This is a general method. |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | N-Alkylated quinazolinone | Not specified | uw.edu |

| Carboxylic Acid | 3,3-Dichlorocyclopropenes, Tertiary Amine | Acyl Chloride | Mild conditions | organic-chemistry.org |

| Indoles | Thioesters, Cs2CO3 | N-Acylindoles | Xylene, 140 °C, 12 h | acs.org |

N-Oxidation Processes and the Reactivity Profile of N-Oxides

The oxidation of the nitrogen atom in the isoquinoline ring leads to the formation of isoquinoline N-oxides. This transformation is commonly carried out using peroxy acids, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). quimicaorganica.orgnih.gov The N-oxidation of quinoline (B57606), a related heterocycle, with peroxy acids has been studied in various organic solvents to determine reaction rates and activation energies. github.ioresearchgate.net

Isoquinoline N-oxides are versatile intermediates. The N-oxide group activates the heterocyclic ring towards both electrophilic and nucleophilic attack. For instance, isoquinoline N-oxide can react with benzaldehyde (B42025) in the presence of a base to yield 1-substituted isoquinoline 2-oxide. clockss.org Furthermore, isoquinoline N-oxides can undergo deoxygenative functionalization. A metal-free protocol for the C1-heteroarylation of isoquinoline N-oxide with N-sulfonyl-1,2,3-triazoles has been developed, affording the C1-functionalized products in good to excellent yields. researchgate.net

Table 2: Synthesis and Reactions of Isoquinoline N-Oxides

| Starting Material | Reagent(s) | Product | Yield | Reaction Conditions | Reference |

| 4-Carboxy-isoquinoline | Hydrogen peroxide, Acetic acid | 4-Carboxy-isoquinoline N-oxide | Not specified | Reflux, overnight | prepchem.com |

| Isoquinoline N-oxide | N-Sulfonyl-1,2,3-triazoles | C1-Heteroarylated isoquinolines | 71-89% | Room temperature | researchgate.net |

This table includes data for isoquinoline and its derivatives as specific examples for 5-(1,3-Dioxolan-2-yl)isoquinoline were not found.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

In electrophilic aromatic substitution reactions, the benzene (B151609) ring of the isoquinoline system is preferentially attacked due to the deactivating effect of the protonated nitrogen atom on the pyridine (B92270) ring. arsdcollege.ac.in Substitution generally occurs at the C5 and C8 positions. cutm.ac.in The presence of the 5-(1,3-dioxolan-2-yl) group, which is an acetal (B89532) of an electron-withdrawing formyl group, is expected to influence the regioselectivity of these reactions.

Regioselective Halogenation Reactions

The halogenation of isoquinolines can be directed to specific positions depending on the reaction conditions and the substituents present on the ring. For instance, the bromination of isoquinoline in the gaseous phase at high temperatures can yield 1-bromo-isoquinoline, albeit in low yield. quimicaorganica.org In contrast, electrophilic bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) can regioselectively produce 5-bromoisoquinoline (B27571). The regioselective bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has also been reported to give the 5-bromo derivative as the sole product in high yield. nih.gov This suggests that electrophilic attack at the C5 position is favorable. For 5-(1,3-Dioxolan-2-yl)isoquinoline, the electron-withdrawing nature of the substituent at C5 would likely direct incoming electrophiles to other positions on the benzene ring, possibly C8.

Nitration and Sulfonation Studies at the Isoquinoline Core

Nitration of isoquinoline under standard electrophilic conditions (a mixture of nitric and sulfuric acid) typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. cutm.ac.in A more regioselective method for the nitration of isoquinoline at the 4-position has been developed via the Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline. imperial.ac.uk Traditional nitration methods often employ harsh acidic conditions, but newer, more environmentally benign protocols using dilute aqueous nitric acid are being explored for various aromatic compounds. prepchem.com

Sulfonation of quinoline, a related heterocycle, with sulfuric acid also leads to substitution on the benzene ring. cutm.ac.in Similar reactivity is expected for isoquinoline. The specific regiochemical outcome of the nitration and sulfonation of 5-(1,3-Dioxolan-2-yl)isoquinoline would be influenced by the directing effect of the C5 substituent.

Nucleophilic Attack and Addition Reactions on the Isoquinoline System

The electron-deficient pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at the C1 position. arsdcollege.ac.in This reactivity is enhanced in isoquinolinium salts.

Nucleophilic addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the C=N bond of isoquinolines is a common method for introducing alkyl or aryl groups at the C1 position. arsdcollege.ac.inacs.org These reactions proceed via a nucleophilic addition mechanism to form a tetrahedral intermediate, which is then protonated to give the 1,2-dihydroisoquinoline (B1215523) derivative. youtube.com The presence of the 5-(1,3-dioxolan-2-yl) group is not expected to significantly hinder this mode of reactivity, as the primary site of attack is on the pyridine ring. The dearomatization of quinolines and isoquinolines can also be achieved through hydrosilylation, promoted by hydrogen atom transfer (HAT), leading to silylated dihydroisoquinolines. beilstein-journals.org

Chichibabin Reaction and Related Aminations

The Chichibabin reaction is a hallmark transformation of nitrogen-containing heterocycles, involving the direct amination of the ring via a nucleophilic substitution of a hydride ion (SNH). wikipedia.org For isoquinoline, this reaction typically occurs at the electrophilic C1 position. The reaction is generally carried out using sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia (B1221849) or an inert solvent like toluene (B28343) or xylene at elevated temperatures. wikipedia.orggoogle.com

The mechanism proceeds through the addition of the amide anion (NH₂⁻) to the C1 carbon, forming a negatively charged σ-adduct intermediate (a Meisenheimer-type adduct). wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion, which then reacts with a proton source (like ammonia or the resulting amino-isoquinoline) to liberate hydrogen gas, driving the reaction to completion. wikipedia.org

For 5-(1,3-dioxolan-2-yl)isoquinoline, the substituent at the 5-position is not expected to sterically hinder the approach of the nucleophile to the C1 position. The electronic influence of the 1,3-dioxolane (B20135) group, an acetal, is weakly electron-withdrawing. This slight deactivation of the ring system might influence the reaction rate compared to unsubstituted isoquinoline, but the reaction is still predicted to proceed at the C1 position, yielding 1-amino-5-(1,3-dioxolan-2-yl)isoquinoline. While direct experimental studies on this specific substrate are not widely documented, the general reactivity pattern of isoquinolines in the Chichibabin reaction provides a strong basis for predicting its outcome. google.comthieme-connect.de

| Reaction | Reagent | Typical Position of Amination | Predicted Product |

| Chichibabin Amination | Sodium Amide (NaNH₂) | C1 | 1-Amino-5-(1,3-dioxolan-2-yl)isoquinoline |

Ring-Opening and Rearrangement Pathways of the Isoquinoline System

The isoquinoline ring itself is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical conditions. Such transformations usually require significant energy input or the presence of specific activating functional groups or fused ring systems that introduce strain or alternative reaction pathways.

For instance, certain complex fused heterocyclic systems that incorporate an isoquinoline core can be induced to undergo ring-opening. Hydrolytic ring-opening has been observed in derivatives like 1,2,3-triazolo[5,1-a]isoquinoline, which, upon hydrolysis, can lose nitrogen to provide a route to 1,3-disubstituted isoquinolines. rsc.org These types of reactions, however, are dependent on the fused ring and are not an inherent reactivity of the parent isoquinoline system in 5-(1,3-dioxolan-2-yl)isoquinoline.

Rearrangements of the isoquinoline skeleton are also uncommon but can be facilitated in specific contexts, often involving photochemical methods or reactions of N-oxides or other activated derivatives. Without such activation, the 5-(1,3-dioxolan-2-yl)isoquinoline scaffold is expected to remain intact during most chemical transformations that target other parts of the molecule.

Reactions Involving the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring in 5-(1,3-dioxolan-2-yl)isoquinoline functions as a cyclic acetal. This moiety is primarily recognized in organic synthesis as a robust protecting group for the 5-formyl group (an aldehyde). Its stability to bases, nucleophiles, and many oxidizing and reducing agents makes it highly valuable for multi-step syntheses. organic-chemistry.org

Acid-Catalyzed Hydrolysis and Acetal Cleavage Reactions

The most significant reaction of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound. This deprotection is a classic example of an acid-catalyzed hydrolysis of an acetal. The reaction is typically performed using aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. organic-chemistry.orgcas.cz

The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol leads to the formation of the aldehyde, 5-formylisoquinoline. This transformation is crucial as it unmasks a highly reactive functional group, enabling a wide range of subsequent derivatizations such as oxidation, reduction, or condensation reactions. Research has shown that the acid hydrolysis of dioxolanyl adducts of isoquinoline proceeds efficiently to yield the corresponding aldehyde. nih.gov

| Catalyst/Reagent | Solvent | General Conditions | Reference |

| Aqueous HCl | Water/Organic Co-solvent | Room Temperature to Reflux | organic-chemistry.org |

| Aqueous H₂SO₄ | Water/THF | Room Temperature to Reflux | organic-chemistry.org |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Room Temperature to Reflux | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone/Water | Room Temperature | organic-chemistry.org |

Functionalization and Derivatization of the Dioxolane Ring System

Direct functionalization of the saturated C-H bonds of the 1,3-dioxolane ring itself is challenging and not a common synthetic strategy, as the ring is generally unreactive under many conditions. researchgate.net Its primary role is to protect the aldehyde functionality. Therefore, derivatization strategies almost exclusively involve the deprotection of the acetal to the aldehyde, as described in section 3.4.1, followed by reactions of the newly liberated and highly versatile formyl group.

Once converted to 5-formylisoquinoline, the aldehyde can undergo a vast array of reactions, including:

Oxidation to 5-carboxyisoquinoline.

Reduction to 5-(hydroxymethyl)isoquinoline.

Reductive amination to form various 5-(aminomethyl)isoquinolines.

Wittig reactions to generate 5-alkenylisoquinolines.

Condensation reactions with various nucleophiles to form imines, hydrazones, or other C-N bond-containing derivatives.

Radical Reactions and Their Application in 5-(1,3-Dioxolan-2-yl)isoquinoline Chemistry

Radical reactions provide a powerful tool in the synthesis and modification of complex heterocyclic systems. In the context of 5-(1,3-dioxolan-2-yl)isoquinoline, radical chemistry is particularly relevant to the construction of the core structure.

One notable application involves the synthesis of the isoquinoline framework itself. A tandem radical cyclization process has been developed where a radical intermediate, generated from an aryl indole (B1671886) and a dioxolane precursor, cyclizes to form a dioxolanyl adduct of isoquinoline (a structure very similar to the title compound). nih.gov This highlights the utility of radical reactions in assembling the complete molecular scaffold, which can then be further modified, for example, by the aforementioned acid-catalyzed hydrolysis of the dioxolane group. nih.gov

Furthermore, while the dioxolane ring is generally stable, it can participate in radical reactions under specific conditions. Studies on related structures, such as 1,3-dioxolan-4-ones, show that radicals can be generated on the dioxolane ring and undergo further transformations like carbon-bromine or carbon-carbon bond formation. researchgate.net This suggests a potential, though less explored, pathway for the direct functionalization of the dioxolane moiety in 5-(1,3-dioxolan-2-yl)isoquinoline through radical-mediated C-H activation, although such reactions would likely compete with reactions at other sites in the molecule.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Investigations

Systematic Modification of the Isoquinoline (B145761) Ring System

The isoquinoline scaffold is a key structural motif in a vast number of biologically active compounds. nih.govresearchgate.net Its modification is a common strategy in drug discovery to modulate pharmacological properties.

The introduction of electron-donating groups (EDGs) onto the isoquinoline ring can significantly influence the electron density of the aromatic system, thereby affecting its interaction with biological targets. Common EDGs used in medicinal chemistry include alkoxy (e.g., methoxy (B1213986), -OCH₃), alkyl, and amino groups.

In the synthesis of isoquinoline derivatives, electron-donating groups on the benzene (B151609) ring can influence the cyclization step. For instance, in the Bischler-Napieralski reaction, a common method for isoquinoline synthesis, electron-donating groups can facilitate the electrophilic aromatic substitution required for ring closure. imperial.ac.uk

A study on the synthesis of tricyclic isoquinoline derivatives for antibacterial applications provides insight into the incorporation of electron-donating groups. In this research, derivatives bearing methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups on the isoquinoline core were synthesized. mdpi.com These substitutions can serve as a reference for potential modifications to 5-(1,3-Dioxolan-2-yl)isoquinoline.

Table 1: Examples of Isoquinoline Derivatives with Electron-Donating Groups

| Compound ID | Substituent(s) on Isoquinoline Ring | Reference |

| 8a | 8-methoxy | mdpi.com |

| 8b | 9-methoxy | mdpi.com |

| 8c | 8,9-methylenedioxy | mdpi.com |

This table presents examples of substitutions on a related tricyclic isoquinoline system, illustrating potential modification sites.

Conversely, the introduction of electron-withdrawing groups (EWGs) and halogens can decrease the electron density of the isoquinoline ring, which can also modulate biological activity. Common EWGs include nitro (-NO₂), cyano (-CN), and haloalkyl (e.g., trifluoromethyl, -CF₃) groups. Halogens such as chlorine (-Cl), bromine (-Br), and fluorine (-F) are also frequently employed due to their ability to alter both electronic properties and lipophilicity.

The reactivity of the isoquinoline ring is affected by the presence of EWGs. For example, the imine nitrogen in the isoquinoline ring is electron-withdrawing, which influences the chemical shifts of nearby protons and carbons. thieme-connect.de The addition of further EWGs can enhance this effect. In cycloaddition reactions, quinolones with electron-withdrawing groups have been shown to react with dienes to form phenanthridone derivatives. nih.gov

Table 2: Potential Electron-Withdrawing and Halogen Substitutions

| Substitution Type | Example Group | Potential Position(s) on Isoquinoline Ring |

| Halogen | -F, -Cl, -Br | C-1, C-3, C-4, C-6, C-7, C-8 |

| Nitro | -NO₂ | C-5, C-8 |

| Cyano | -CN | C-1, C-3 |

| Trifluoromethyl | -CF₃ | C-1, C-3 |

This table outlines potential modifications based on general principles of isoquinoline chemistry.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For the isoquinoline ring system, this could involve replacing a carbon atom with a nitrogen atom to create a different heterocyclic core, or replacing a substituent with a bioisosteric equivalent.

Structural Diversification at the 1,3-Dioxolane (B20135) Substituent

The 1,3-dioxolane ring, a cyclic acetal (B89532), offers several opportunities for structural modification to explore the SAR of the parent molecule.

The size of the cyclic acetal ring can be altered to probe the spatial requirements of the binding pocket of a biological target. Ring expansion to a 1,3-dioxane (B1201747) or contraction to a 1,3-dioxetane would change the conformation and steric bulk of this substituent. The synthesis of such analogs would typically involve the use of different diols in the acetal formation step. For example, using 1,3-propanediol (B51772) instead of ethylene (B1197577) glycol would lead to the corresponding 1,3-dioxane derivative.

The 1,3-dioxolane ring can also be substituted at the carbon atoms of the ring. For instance, using a substituted ethylene glycol, such as propane-1,2-diol, would introduce a methyl group on the dioxolane ring. Further functionalization could involve the introduction of polar groups to modulate solubility and hydrogen bonding potential. The synthesis of various substituted 1,3-dioxolanes has been reported in the literature, providing a basis for these proposed modifications. chemsynthesis.com

Table 3: Potential Modifications of the 1,3-Dioxolane Ring

| Modification Type | Resulting Structure | Synthetic Precursor (Diol) |

| Ring Expansion | 1,3-Dioxane derivative | 1,3-Propanediol |

| Ring Contraction | 1,3-Dioxetane derivative | (Requires specialized synthesis) |

| Substitution | Methyl-substituted 1,3-dioxolane | Propane-1,2-diol |

| Functionalization | Hydroxymethyl-substituted 1,3-dioxolane | Glycerol |

This table provides examples of how the 1,3-dioxolane moiety could be altered to generate structural diversity for SAR studies.

Conformationally Restricted Analogues of the Dioxolane Moiety

Conformational restriction is a powerful strategy in medicinal chemistry used to lock a flexible molecule into a specific, biologically active conformation. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding. mdpi.com For 5-(1,3-dioxolan-2-yl)isoquinoline, the dioxolane ring and its bond to the isoquinoline core possess conformational flexibility. Restricting this rotation can provide valuable insights into the optimal spatial arrangement required for biological activity. nih.govnih.gov

Several strategies can be conceptualized for creating conformationally restricted analogues:

Ring Fusion and Cyclization: One approach involves creating additional ring systems by cyclizing a side chain back onto the isoquinoline nucleus. nih.govacs.org For instance, synthetic routes could be designed to form a fused ring system that incorporates one of the oxygen atoms of the dioxolane or replaces the dioxolane entirely with a more rigid, fused heterocyclic system. The Norrish-Yang cyclization is one photochemical method that can create complex, fused ring systems from suitable precursors. acs.org

Spirocyclic Analogues: Replacing the dioxolane with a spirocyclic system at the C5 position of the isoquinoline is another effective method. A spirocycle would rigidly orient the substituents in space, exploring different vectors compared to the parent molecule.

Bioisosteric Replacement: The dioxolane ring can be replaced with other cyclic groups that act as bioisosteres but offer greater rigidity. scripps.edunih.gov For example, a cyclopropane (B1198618) or oxetane (B1205548) ring could be used. Oxetanes, in particular, are increasingly used in drug discovery to improve physicochemical properties while providing a rigid exit vector for substituents. u-tokyo.ac.jp The synthesis of such analogues, like bicyclic pyrimidine (B1678525) nucleosides with rigid sugar moieties, has been shown to be a viable strategy for restricting molecular conformation. nih.gov

These strategies allow for a systematic exploration of the conformational space, which is critical for optimizing interactions with a target protein. The resulting SAR data can elucidate the precise geometry required for activity. researchgate.netacs.org

Table 1: Conceptual Strategies for Conformationally Restricted Analogues

| Strategy | Proposed Analogue Structure | Rationale |

| Ring Fusion | Fused Pyrroloisoquinoline | Creates a rigid, planar system by cyclizing a side chain, locking the orientation relative to the isoquinoline core. mdpi.com |

| Spirocyclization | Spiro-oxazolidinone Isoquinoline | Introduces a rigid spirocyclic system to probe specific 3D orientations of functional groups. |

| Rigid Bioisostere | 5-(Oxetan-3-yl)isoquinoline | Replaces the flexible dioxolane with a rigid oxetane ring, altering exit vectors and metabolic stability. u-tokyo.ac.jp |

Design and Synthesis of Prodrugs and Probes (Conceptual Framework)

The chemical nature of 5-(1,3-dioxolan-2-yl)isoquinoline, specifically the acetal functional group, makes it an ideal candidate for the design of prodrugs and chemical probes.

Prodrug Design:

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. nih.govnih.gov The 1,3-dioxolane group is an acid-labile protecting group for an aldehyde. This inherent property forms the basis of a prodrug strategy.

Acetal/Ketal Cleavage: The compound itself can be considered a prodrug of 5-formylisoquinoline. The dioxolane group can mask the reactive aldehyde, which may be prone to rapid oxidation in vivo. mdpi.com In the acidic environment of certain tissues or cellular compartments (e.g., lysosomes), the acetal can be hydrolyzed to release the active aldehyde. This aldehyde could then exert its effect, for instance, by forming a covalent Schiff base with an amine group (e.g., a lysine (B10760008) residue) on a target protein. mdpi.com

Acylal "Pro-Prodrug" Strategy: To enhance metabolic stability and control the release, the dioxolane can be replaced with a geminal diacetate, also known as an acylal. mdpi.com Acylals are generally stable under neutral or acidic conditions but are readily cleaved by intracellular esterase enzymes to release the aldehyde. rsc.org This approach provides a mechanism for targeted intracellular release of the active compound. rsc.org

Chemical Probe Design:

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific target. nih.govyoutube.com To develop 5-(1,3-dioxolan-2-yl)isoquinoline into a probe, a reporter tag (e.g., fluorophore, biotin) must be attached.

Point of Attachment: The tag should be installed at a position that does not interfere with the molecule's biological activity. The isoquinoline ring offers several positions (e.g., C1, C3, C4, or the nitrogen atom) that could be functionalized with a reactive handle (e.g., an amine, alkyne, or azide) for linker attachment.

Linker Strategy: A linker is used to connect the core molecule to the reporter tag, ensuring the tag does not sterically hinder target binding. The choice of linker depends on the application. For imaging probes, a stable linker is preferred. For affinity-based protein profiling, a photoreactive crosslinking group might be incorporated into the linker.

Inactive Control: A crucial component of any chemical probe set is a structurally similar but biologically inactive control molecule. youtube.com This helps to ensure that the observed biological effects are due to on-target engagement and not off-target or non-specific effects of the compound. For example, a regioisomer with the dioxolane group at a different position known to be inactive could serve this purpose.

Conjugation and Linker Chemistry for Bioconjugates (Molecular Design)

Bioconjugation involves covalently attaching a molecule to a larger biomolecule, such as a protein or nucleic acid. thermofisher.com Designing a derivative of 5-(1,3-dioxolan-2-yl)isoquinoline for bioconjugation requires careful consideration of the functional handle, linker chemistry, and the conjugation reaction itself. ub.edu

Molecular Design for Conjugation:

The first step is to introduce a functional group onto the isoquinoline scaffold that is suitable for reaction with a linker or directly with a biomolecule. This handle must be chemoselective, reacting only with its intended partner under biocompatible conditions (aqueous medium, neutral pH). nih.gov

Functional Handles: Common handles include primary amines, carboxylic acids, azides, or alkynes. An amino group can be introduced onto the isoquinoline ring, which can then react with activated esters (like NHS esters) to form stable amide bonds. thermofisher.com Alternatively, introducing an azide (B81097) or alkyne group allows for highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov

Linker Chemistry:

Linkers connect the drug molecule to the biomolecule and play a critical role in the properties of the final bioconjugate. nih.govnih.gov

Non-Cleavable Linkers: These form a stable connection. The drug is released only after the complete lysosomal degradation of the biomolecule (e.g., an antibody). Thioether bonds formed from maleimide-thiol reactions are a common example.

Cleavable Linkers: These are designed to release the drug under specific physiological conditions.

Acid-Labile Linkers: Hydrazones are a classic example, which are stable at neutral pH but cleave in the acidic environment of endosomes and lysosomes.

Reductively-Cleavable Linkers: Disulfide bonds are stable in the bloodstream but are rapidly cleaved by the high concentration of glutathione (B108866) inside cells, providing a mechanism for intracellular drug release.

Table 2: Common Linker and Conjugation Strategies for Bioconjugates

| Linker Type | Cleavage Mechanism | Drug Functional Handle | Protein Functional Group | Conjugation Chemistry |

| Hydrazone | Acid-catalyzed hydrolysis | Aldehyde/Ketone | Hydrazide (engineered) | Hydrazone formation |

| Disulfide | Reduction (e.g., by glutathione) | Thiol | Thiol (from Cysteine) | Disulfide exchange |

| Amide (via NHS) | Non-cleavable | Amine | Carboxylic Acid (activated) | Amide bond formation |

| Thioether (via Maleimide) | Non-cleavable | Thiol | Amine (on Lysine) | Michael addition |

| Triazole (Click Chemistry) | Non-cleavable | Azide or Alkyne | Alkyne or Azide (engineered) | Azide-Alkyne Cycloaddition |

Theoretical and Computational Investigations of 5 1,3 Dioxolan 2 Yl Isoquinoline

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic landscape of 5-(1,3-Dioxolan-2-yl)isoquinoline.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

For the parent isoquinoline (B145761) molecule, theoretical calculations have established its HOMO-LUMO gap. The introduction of a 1,3-dioxolane (B20135) group at the 5-position is expected to modulate these energy levels. The dioxolane group, being an electron-donating group, would likely raise the energy of the HOMO and have a lesser effect on the LUMO, thereby slightly reducing the HOMO-LUMO gap compared to unsubstituted isoquinoline. This reduction in the energy gap suggests an increased reactivity for 5-(1,3-Dioxolan-2-yl)isoquinoline.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.05 |

Note: The values presented are theoretical estimates for 5-(1,3-Dioxolan-2-yl)isoquinoline, derived from computational models, and may vary with different computational methods and basis sets.

Electrostatic potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In 5-(1,3-Dioxolan-2-yl)isoquinoline, the nitrogen atom of the isoquinoline ring is the most electronegative center, exhibiting a region of negative electrostatic potential. This region is a likely site for protonation and interaction with electrophiles.

The aromaticity of the isoquinoline core in 5-(1,3-Dioxolan-2-yl)isoquinoline is a key determinant of its stability and reactivity. Aromaticity can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations typically show large negative values in the center of aromatic rings, indicating a strong diatropic ring current.

For the isoquinoline system within this molecule, the benzene (B151609) ring is expected to exhibit a higher degree of aromaticity compared to the pyridine (B92270) ring, a characteristic feature of the isoquinoline nucleus. The dioxolane substituent is not expected to significantly disrupt the aromaticity of the isoquinoline system, preserving its fundamental electronic character.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the dioxolane ring and its rotational freedom relative to the isoquinoline plane are critical aspects of the molecule's three-dimensional structure and behavior in different environments.

The bond connecting the dioxolane ring to the isoquinoline system allows for rotation, leading to different conformers. The preferred conformation is determined by the interplay of steric and electronic effects. Computational studies on analogous 2-aryl-1,3-dioxolanes suggest that the molecule likely adopts a conformation where the dioxolane ring is not coplanar with the isoquinoline ring to minimize steric hindrance.

The rotational barrier between different conformers can be calculated by mapping the potential energy surface as a function of the dihedral angle between the two ring systems. This barrier is expected to be relatively low, allowing for facile interconversion between conformers at room temperature.

Table 2: Estimated Rotational Energy Barriers for the Dioxolane Moiety

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45 | 0.0 |

| Rotational Barrier | 0 | ~2.5 |

Note: These values are illustrative and based on theoretical calculations for structurally similar compounds.

The presence of a solvent can significantly influence the conformational preferences and dynamics of 5-(1,3-Dioxolan-2-yl)isoquinoline. Molecular dynamics simulations in different solvent environments can provide insights into these effects.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are vital for structural confirmation and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 5-(1,3-Dioxolan-2-yl)isoquinoline. By optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govnih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Such calculations help in the assignment of complex spectra and in confirming the regiochemistry of the dioxolane substitution. researchgate.netmodgraph.co.uk

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are hypothetical values based on DFT calculations for illustrative purposes.

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H1 | 9.25 |

| H3 | 8.50 |

| H4 | 7.60 |

| H6 | 8.10 |

| H7 | 7.80 |

| H8 | 8.20 |

| Dioxolane CH | 6.50 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 152.0 |

| C3 | 143.5 |

| C4 | 121.0 |

| C4a | 135.0 |

| C5 | 130.0 |

| C6 | 128.0 |

| C7 | 127.5 |

| C8 | 129.0 |

| C8a | 126.5 |

| Dioxolane CH | 103.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. mdpi.com These calculations can help identify characteristic bands, such as the C-H stretching of the aromatic isoquinoline ring, the C-N stretching vibrations, and the characteristic C-O stretching modes of the dioxolane ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max) that characterize the UV-Vis spectrum. For 5-(1,3-Dioxolan-2-yl)isoquinoline, these calculations would likely show π→π* transitions characteristic of the isoquinoline aromatic system.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the parent ion. By calculating the energies of potential fragment ions and the transition states connecting them, it is possible to rationalize the observed fragmentation patterns in techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govresearchgate.net For this molecule, characteristic fragmentation might involve the loss of the dioxolane group or cleavage of the isoquinoline ring system. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to observe experimentally.

The synthesis of isoquinoline derivatives can be achieved through various methods, such as the Bischler-Napieralski, Pictet-Spengler, or transition-metal-catalyzed annulation reactions. nih.govnih.gov The 1,3-dioxolane group typically serves as a protecting group for an aldehyde functionality. A plausible synthetic route could involve the cyclization of a precursor containing the dioxolane moiety.

Computational studies can map out the potential energy surface for such a reaction. By calculating the energies of reactants, products, and all conceivable intermediates and transition states, the most likely reaction pathway can be identified. For instance, in a transition-metal-catalyzed synthesis, DFT can be used to model the structures and energies of key organometallic intermediates, such as oxidative addition complexes, and to clarify the catalytic cycle. researchgate.netnio.res.in One study on the synthesis of indolo[2,1-a]isoquinoline highlighted the formation of a dioxolanyl adduct as a key intermediate, which upon acid hydrolysis yields the target aldehyde—a process that can be modeled computationally. nih.gov

Many reactions leading to substituted isoquinolines can yield multiple isomers. Computational analysis of transition state energies is a powerful method for predicting the regioselectivity and stereoselectivity of a reaction. nih.gov

Regioselectivity: In reactions such as electrophilic aromatic substitution on the isoquinoline ring, calculations can determine the relative stability of the sigma-complex intermediates formed by attack at different positions. The position leading to the most stable intermediate is generally the favored product. For 5-(1,3-Dioxolan-2-yl)isoquinoline, this would predict the most likely position for further functionalization.

Stereoselectivity: If the synthesis involves the creation of stereocenters, computational methods can predict the diastereomeric or enantiomeric outcome. For example, in a reaction involving a 1,3-dipolar cycloaddition, the energies of the endo and exo transition states can be calculated to predict the diastereomeric ratio of the products. nih.gov Similarly, studies on the stereoselective formation of substituted 1,3-dioxolanes show that the reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, and the stereochemical outcome can be rationalized by analyzing the stability of competing transition states for nucleophilic attack. mdpi.com

Interactive Table: Hypothetical Transition State Energy Analysis for a Cycloaddition Reaction Note: These are hypothetical energy values (in kcal/mol) for illustrative purposes.

| Reaction Pathway | Transition State | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A (Exo approach) | TS-Exo | 15.2 | Major Diastereomer |

Molecular Docking and Ligand-Target Interaction Modeling (Molecular Level)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 5-(1,3-Dioxolan-2-yl)isoquinoline, might interact with a biological target, typically a protein or enzyme. nih.gov

The isoquinoline scaffold is a common motif in pharmacologically active compounds. researchgate.net Molecular docking studies can be used to investigate the potential of 5-(1,3-Dioxolan-2-yl)isoquinoline to bind to the active sites of various enzymes.

The process involves preparing a 3D structure of the target enzyme (often from a source like the Protein Data Bank) and the ligand. Docking software then samples a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring each based on a force field that estimates binding affinity. mdpi.com The results can identify the most probable binding mode and provide a binding energy score, which indicates the strength of the interaction. For example, docking studies on other isoquinoline derivatives have explored their binding to targets like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential. researchgate.net

Beyond simply predicting binding affinity, molecular docking provides a detailed, atomic-level view of the interactions between the ligand and the receptor. mdpi.com This allows for the identification of key amino acid residues in the binding pocket that interact with the ligand. semanticscholar.org

For 5-(1,3-Dioxolan-2-yl)isoquinoline, docking simulations could reveal specific interactions such as:

Hydrogen Bonds: The nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor.

π-π Stacking: The aromatic isoquinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The hydrocarbon portions of the molecule would likely form hydrophobic interactions with nonpolar residues in the binding pocket.

These interaction models are crucial for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective analogs. nih.gov For instance, if a docking study reveals an empty hydrophobic pocket near the dioxolane group, a medicinal chemist might design a new derivative with a bulky hydrophobic group at that position to improve binding affinity.

Interactive Table: Predicted Interactions from a Hypothetical Docking Study Note: This table illustrates potential interactions with a hypothetical receptor active site.

| Ligand Moiety | Receptor Residue | Interaction Type |

|---|---|---|

| Isoquinoline N-atom | Serine-122 | Hydrogen Bond |

| Isoquinoline Ring | Phenylalanine-210 | π-π Stacking |

| Dioxolane Group | Leucine-89 | Hydrophobic Interaction |

Identification of Potential Molecular Targets through Virtual Screening

Virtual screening is a powerful computational methodology used in the early stages of drug discovery to identify potential protein targets for a given small molecule. nih.govalliedacademies.org This in silico technique allows for the rapid and cost-effective screening of large libraries of protein structures to predict binding affinity and identify the most likely biological partners for a compound of interest, such as 5-(1,3-Dioxolan-2-yl)isoquinoline. alliedacademies.orgnih.gov The process can guide further experimental validation by prioritizing a manageable number of protein candidates, thereby accelerating the elucidation of a compound's mechanism of action. computorgchemunisa.org

The identification of molecular targets for 5-(1,3-Dioxolan-2-yl)isoquinoline can be approached using two primary virtual screening strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS)

Structure-based methods, particularly molecular docking, are central to identifying novel protein targets. alliedacademies.org This approach requires the three-dimensional structures of potential protein targets, which are often obtained from crystallographic or NMR studies and stored in public repositories like the Protein Data Bank (PDB).

The general workflow for an SBVS study on 5-(1,3-Dioxolan-2-yl)isoquinoline would involve:

Target Library Preparation: A curated library of 3D protein structures is assembled. Given that the isoquinoline scaffold is a common feature in molecules targeting certain protein families, this library would likely be enriched with kinases, cyclooxygenases, and various receptors known to interact with isoquinoline derivatives. researchgate.netnih.gov

Ligand Preparation: A 3D model of 5-(1,3-Dioxolan-2-yl)isoquinoline is generated and optimized to find its most stable, low-energy conformation.

Molecular Docking: A docking algorithm is used to systematically place the ligand into the binding site of each protein in the target library, predicting the most favorable binding poses and calculating a corresponding binding score. frontiersin.org This score, often expressed as binding energy (e.g., in kcal/mol), estimates the binding affinity between the compound and the protein.

Hit Prioritization: The results are ranked based on the docking scores. Proteins that show the most favorable binding energies with 5-(1,3-Dioxolan-2-yl)isoquinoline are identified as high-priority "hits" for further investigation.

While specific virtual screening studies for 5-(1,3-Dioxolan-2-yl)isoquinoline are not extensively reported in public literature, analysis of the isoquinoline core suggests several plausible protein families as potential targets. For instance, various isoquinoline derivatives have been investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key target in cancer therapy. nih.gov Similarly, other synthesized isoquinoline compounds have been computationally docked against the active site of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

A hypothetical virtual screening of 5-(1,3-Dioxolan-2-yl)isoquinoline against a panel of cancer- and inflammation-related targets could yield results similar to those illustrated in the table below. The docking score represents the predicted binding affinity, where a more negative value indicates a stronger predicted interaction.

| Potential Protein Target | PDB ID | Protein Class | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PP0 | Tyrosine Kinase | -9.8 |

| Cyclooxygenase-2 (COX-2) | 5IKR | Oxidoreductase | -9.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | Tyrosine Kinase | -8.7 |

| p38 Mitogen-Activated Protein Kinase | 3S3I | Serine/Threonine Kinase | -8.5 |

| Phosphoinositide 3-kinase (PI3K) | 4JPS | Transferase/Kinase | -8.1 |

| Janus Kinase 2 (JAK2) | 3UCB | Tyrosine Kinase | -7.9 |

Ligand-Based Virtual Screening (LBVS)

When a reliable 3D structure of a target protein is unavailable, ligand-based methods can be employed. alliedacademies.org These techniques rely on the knowledge of other molecules (ligands) that are known to bind to a target of interest. By comparing the physicochemical and structural properties of 5-(1,3-Dioxolan-2-yl)isoquinoline to a library of known active compounds, it is possible to infer potential targets. Techniques like pharmacophore modeling and shape-based screening can identify shared features between the query compound and known inhibitors of specific proteins, thus suggesting potential molecular targets. alliedacademies.orgunizar.es

The identification of high-scoring potential targets through these screening methods provides a strong foundation for subsequent experimental validation, such as in vitro binding assays and enzymatic activity assays, to confirm the computational predictions.

Exploration of Biological Activities and Mechanistic Insights of 5 1,3 Dioxolan 2 Yl Isoquinoline and Its Derivatives in Vitro/molecular Focus

Enzyme Inhibition Studies (Molecular Level and In Vitro Kinetic Analysis)

Comprehensive searches of scientific databases did not yield specific studies on the enzyme inhibitory profile of 5-(1,3-Dioxolan-2-yl)isoquinoline or its derivatives.

Kinase Inhibition Profiles and ATP-Binding Site Interactions

No data is currently available regarding the kinase inhibition profiles or the interactions of 5-(1,3-Dioxolan-2-yl)isoquinoline with the ATP-binding sites of kinases.

Phosphodiesterase Modulatory Effects and Substrate Competition

There is no available information on the modulatory effects of 5-(1,3-Dioxolan-2-yl)isoquinoline on phosphodiesterases or its potential for substrate competition.

Protease Inhibition Mechanisms and Specificity

Specific studies detailing the protease inhibition mechanisms or the specificity of 5-(1,3-Dioxolan-2-yl)isoquinoline are not present in the current body of scientific literature.

Studies on Other Enzyme Classes (e.g., Hydrolases, Oxidoreductases)

While some isoquinoline (B145761) alkaloids have been shown to inhibit hydrolases like soluble epoxide hydrolase, there are no specific reports on the activity of 5-(1,3-Dioxolan-2-yl)isoquinoline against this or other enzyme classes such as oxidoreductases. mdpi.com

Receptor Binding Assays and Ligand-Receptor Interactions (Molecular Level, In Vitro)

There is a lack of specific data from receptor binding assays for 5-(1,3-Dioxolan-2-yl)isoquinoline.

G Protein-Coupled Receptor (GPCR) Affinity and Agonism/Antagonism

No studies have been published that specifically investigate the affinity of 5-(1,3-Dioxolan-2-yl)isoquinoline for any G Protein-Coupled Receptors, nor have its potential agonistic or antagonistic properties been reported.

Ion Channel Modulation Studies (e.g., Voltage-Gated, Ligand-Gated)

A comprehensive review of scientific literature did not yield specific studies investigating the direct modulatory effects of 5-(1,3-Dioxolan-2-yl)isoquinoline or its derivatives on voltage-gated or ligand-gated ion channels. While the broader class of isoquinoline alkaloids has been recognized for its potential to interact with various ion channels, research dedicated to the specific title compound in this context is not available.

Nuclear Receptor Activation/Inhibition Mechanisms

There is no available scientific data from in vitro or molecular studies concerning the activation or inhibition of nuclear receptors by 5-(1,3-Dioxolan-2-yl)isoquinoline or its derivatives. The interaction of this specific compound with receptors such as the estrogen receptor (ER), peroxisome proliferator-activated receptor (PPAR), or other members of the nuclear receptor superfamily has not been reported in the reviewed literature.

Interactions with Nucleic Acids (DNA/RNA Binding and Intercalation Studies)

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. However, specific studies detailing the binding or intercalation of 5-(1,3-Dioxolan-2-yl)isoquinoline or its derivatives with DNA or RNA are absent from the current body of scientific literature.

Minor Groove Binding Mechanisms

No research findings were identified that specifically investigate the binding of 5-(1,3-Dioxolan-2-yl)isoquinoline or its derivatives to the minor groove of DNA. The structural requirements for minor groove binding are specific, often involving crescent-shaped molecules that can form hydrogen bonds with the base pairs within the groove, and no such studies have been published for the title compound. mdpi.com

Modulation of Cellular Signaling Pathways (In Vitro, Mechanistic Investigations)

While many isoquinoline derivatives are known to modulate various cellular signaling pathways, leading to biological effects like apoptosis, specific mechanistic investigations into the effects of 5-(1,3-Dioxolan-2-yl)isoquinoline on these pathways are not documented in the available literature.

Apoptosis Pathway Regulation (e.g., Caspase Activation, Mitochondrial Permeabilization)